![molecular formula C18H23BN2O4 B1401601 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester CAS No. 1404431-51-1](/img/structure/B1401601.png)

3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester

Overview

Description

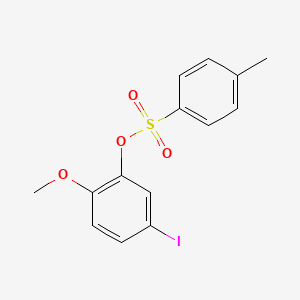

The compound “3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester” is a complex organic molecule. It contains a pyrazole ring attached to a benzoic acid methyl ester group via a methylene bridge. The pyrazole ring is further substituted with a tetramethyl dioxaborolane group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The tetramethyl dioxaborolane group attached to the pyrazole ring is a significant feature of this molecule. This group is known for its role in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .Chemical Reactions Analysis

The tetramethyl dioxaborolane group in the molecule can participate in various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Scientific Research Applications

Synthesis and Structural Analysis

The compound 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester is primarily used in the synthesis and structural analysis of various organic compounds. For instance, Huang et al. (2021) conducted a study involving similar boric acid ester intermediates. Their research focused on obtaining these compounds through a three-step substitution reaction and analyzing their structures using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures were also calculated using density functional theory (DFT) to compare with the X-ray diffraction values, demonstrating the consistency between the DFT-optimized molecular structures and the crystal structures determined by single-crystal X-ray diffraction (Huang et al., 2021).

Density Functional Theory (DFT) Studies

DFT studies are crucial in understanding the physicochemical properties of compounds containing the this compound group. A study by Liao et al. (2022) on a similar compound revealed that DFT was instrumental in calculating the molecular structure, which aligned with results from X-ray diffraction. This highlights the role of DFT in predicting and confirming the molecular structure and properties of such compounds (Liao et al., 2022).

Fluorescent Prochelators and Detection of Metal Ions

Compounds with the this compound group have applications in developing fluorescent prochelators. Hyman and Franz (2012) described the development of boronic ester-based fluorescent prochelators that respond to various transition metal ions only after reaction with hydrogen peroxide. This application is significant in detecting and studying metal ions in various environments (Hyman & Franz, 2012).

Catalytic Applications

The compound is also used in catalytic processes. Li-Zhen et al. (2010) explored the esterification reaction of boric acid, pinacol, and cyclohexanol in ionic liquids. Their study demonstrates the compound's role in catalytic reactions, contributing to a better understanding of its applications in synthesis and catalysis (Li-Zhen et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes involved in the borylation of arenes .

Mode of Action

Similar compounds are known to interact with their targets through a process called borylation .

Biochemical Pathways

Similar compounds are known to affect the borylation pathway .

properties

IUPAC Name |

methyl 3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BN2O4/c1-17(2)18(3,4)25-19(24-17)15-10-20-21(12-15)11-13-7-6-8-14(9-13)16(22)23-5/h6-10,12H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOWCCRETBLEPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone](/img/structure/B1401519.png)

![3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline](/img/structure/B1401536.png)

![[3-Chloro-4-(hexyloxy)phenyl]acetic acid](/img/structure/B1401539.png)